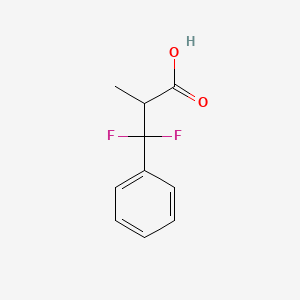
Potassium trifluoro(2-methylthiophen-3-yl)boranuide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro(2-methylthiophen-3-yl)boranuide is a chemical compound with the molecular formula C7H7BF3KS It is a boron-containing compound that features a trifluoroborate group attached to a 2-methylthiophenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium trifluoro(2-methylthiophen-3-yl)boranuide can be synthesized through several methods. One common approach involves the reaction of 2-methylthiophenylboronic acid with potassium fluoride and a fluorinating agent such as trifluoromethyltrimethylsilane (TMSCF3) under anhydrous conditions. The reaction typically takes place in an organic solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition. Purification steps, including crystallization and filtration, are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium trifluoro(2-methylthiophen-3-yl)boranuide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroborate group can be replaced by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The compound can participate in redox reactions, where the thiophenyl ring may undergo oxidation or reduction depending on the reagents used.
Coupling Reactions: It can be used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, often in the presence of a palladium catalyst.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the thiophenyl ring with another aromatic ring.
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro(2-methylthiophen-3-yl)boranuide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex organic molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which potassium trifluoro(2-methylthiophen-3-yl)boranuide exerts its effects depends on the specific reaction or application. In cross-coupling reactions, the compound acts as a boron source that facilitates the formation of carbon-carbon bonds through the transfer of the trifluoroborate group to the palladium catalyst. The molecular targets and pathways involved vary depending on the specific reaction conditions and the nature of the other reactants.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium trifluoro(5-methyl-1,3,4-thiadiazol-2-yl)boranuide: This compound has a similar trifluoroborate group but features a different heterocyclic ring structure.
Potassium 2-methylthiophenyltrifluoroborate: This compound is closely related, with a similar thiophenyl ring and trifluoroborate group.
Uniqueness
Potassium trifluoro(2-methylthiophen-3-yl)boranuide is unique due to the specific positioning of the methyl and trifluoroborate groups on the thiophenyl ring. This unique structure imparts distinct chemical properties, making it suitable for specific applications in organic synthesis and materials science.
Eigenschaften
Molekularformel |
C5H5BF3KS |
|---|---|
Molekulargewicht |
204.07 g/mol |
IUPAC-Name |
potassium;trifluoro-(2-methylthiophen-3-yl)boranuide |
InChI |
InChI=1S/C5H5BF3S.K/c1-4-5(2-3-10-4)6(7,8)9;/h2-3H,1H3;/q-1;+1 |
InChI-Schlüssel |
ZYWOUSSAPNOOLM-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=C(SC=C1)C)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Chloro-N-(1,1-dioxido-2,3,4,5-tetrahydrobenzo[b]thiepin-5-yl)acetamide](/img/structure/B15302159.png)







![N-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-amine](/img/structure/B15302207.png)
![tert-butyl 2-{2-bromo-5H-pyrrolo[2,3-b]pyrazin-5-yl}acetate](/img/structure/B15302208.png)

